molecular formula C21H28O6 B592949 Diarylcomosol III CAS No. 1452487-93-2

Diarylcomosol III

Cat. No.: B592949
CAS No.: 1452487-93-2
M. Wt: 376.449
InChI Key: OJGXSPXNGOVDNO-ZWKOTPCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Diarylcomosol III is a diarylheptanoid It has been found to show inhibitory effects on melanogenesis in b16 melanoma cells .

Mode of Action

It is known to inhibit melanogenesis in b16 melanoma cells . Melanogenesis is the process of melanin production in the skin, and its inhibition can lead to reduced pigmentation.

Biochemical Pathways

Given its inhibitory effects on melanogenesis, it may be inferred that it impacts the pathways related to melanin production .

Result of Action

This compound has been found to inhibit melanogenesis in B16 melanoma cells . This suggests that it could potentially be used as a therapeutic agent for the treatment of skin disorders related to melanin overproduction.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diarylcomosol III can be synthesized through the extraction of dried rhizomes of Curcuma comosa . The extraction process typically involves the use of methanol as a solvent to isolate the compound from the plant material .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Curcuma comosa rhizomes. The rhizomes are dried and ground into a fine powder, which is then subjected to methanolic extraction. The extract is further purified using chromatographic techniques to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Diarylcomosol III undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield quinones, while reduction may produce alcohols .

Scientific Research Applications

Diarylcomosol III has a wide range of scientific research applications, including:

Properties

IUPAC Name

(3R,5S)-1-(4-hydroxy-3,5-dimethoxyphenyl)-7-(4-hydroxyphenyl)heptane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O6/c1-26-19-11-15(12-20(27-2)21(19)25)6-10-18(24)13-17(23)9-5-14-3-7-16(22)8-4-14/h3-4,7-8,11-12,17-18,22-25H,5-6,9-10,13H2,1-2H3/t17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGXSPXNGOVDNO-ZWKOTPCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CCC(CC(CCC2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)CC[C@H](C[C@H](CCC2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.